molecular formula C9H9IO3 B1593990 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde CAS No. 6312-82-9

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

Cat. No. B1593990
CAS RN: 6312-82-9
M. Wt: 292.07 g/mol
InChI Key: WFAHCDLEWJKPJS-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is a chemical compound with the empirical formula C9H9IO3 . It has a molecular weight of 292.07 . The IUPAC name for this compound is 3-ethoxy-4-hydroxy-5-iodobenzaldehyde .


Molecular Structure Analysis

The SMILES string for 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is CCOc1cc(C=O)cc(I)c1O . The InChI code is 1S/C9H9IO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3 .


Physical And Chemical Properties Analysis

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde is a solid at room temperature . It has a molecular weight of 292.07 g/mol . The compound has a topological polar surface area of 46.5 Ų .

Scientific Research Applications

Synthesis and Potentiometric Studies

3-Ethoxy-4-hydroxybenzaldehyde has been utilized in the synthesis of various organic compounds. For instance, it was involved in the creation of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. These compounds were further analyzed using techniques like IR, 1H-NMR, and UV spectral data. Additionally, their acidity in non-aqueous solvents like isopropyl alcohol and acetonitrile was investigated through potentiometric titration, offering insights into the effects of solvents and molecular structure on acidity (Yüksek et al., 2005).

Polymer Synthesis and Characterization

In the field of polymer science, this aldehyde has been used in synthesizing bis-aldehyde monomers, which were then polymerized to form conductive poly(azomethine)s. These polymers were characterized for their physicochemical properties using techniques like thermogravimetric analysis (TGA) and X-ray diffraction. Notably, their electrical conductivity was measured and found to be significantly higher than previously reported values, indicating potential applications in electronics (Hafeez et al., 2019).

Thermophysical Properties

The thermophysical properties of 3-ethoxy-4-hydroxybenzaldehyde have been studied using differential scanning calorimetry (DSC). This research provided detailed data on temperatures, enthalpies, entropies of fusion, and heat capacities of the compound as a function of temperature (Temprado et al., 2008).

Crystal Structure Analysis

Crystalstructure analysis is another important application. For example, the compound 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was synthesized using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde. This synthesis included a derivative of 3-ethoxy-4-hydroxybenzaldehyde, and its crystal structure was analyzed using X-ray diffraction, highlighting the compound's dimeric nature and its crystallization in the triclinic crystal class (Thippeswamy et al., 2011).

Investigation of Molecular Interactions

Studies have also focused on the investigation of molecular interactions. In the case of 2-hydroxy-3-iodo-5-nitrobenzaldehyde, a related compound, the molecules were linked into sheets by hydrogen bonds and iodo-nitro interactions. These findings shed light on the potential of such molecules for constructing complex molecular architectures through specific interactions (Garden et al., 2004).

Identification in Biological Systems

Finally, 3-ethoxy-4-hydroxybenzaldehyde has been identified in biological systems. A study found that patients undergoing urinary organic acid profiling excreted high concentrations of related metabolites after dietary intake of synthetic diets flavored with this compound. This research underscores the importance of understanding the metabolic pathways and biological impacts of synthetic flavorings (Mamer et al., 1985).

properties

IUPAC Name

3-ethoxy-4-hydroxy-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAHCDLEWJKPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00285118
Record name 3-ethoxy-4-hydroxy-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

CAS RN

6312-82-9
Record name 6312-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethoxy-4-hydroxy-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00285118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
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Citations

For This Compound
1
Citations
AK Pathan, P Patil, A Shinde… - Current Green …, 2021 - ingentaconnect.com
Background: Iodination of the organic substrate is an important reaction for the synthesis of pharmacologically active molecules. Methods: In view of these concerns, we reported a …
Number of citations: 1 www.ingentaconnect.com

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